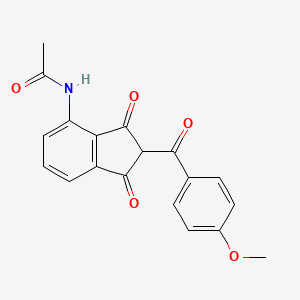
4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione
概要
説明
4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation associated with arthritis. Celecoxib is a selective COX-2 inhibitor that works by blocking the production of prostaglandins, which are responsible for causing pain and inflammation.
作用機序
4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione works by selectively inhibiting the COX-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By blocking the production of prostaglandins, 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione reduces pain and inflammation in the body.
生化学的および生理学的効果
4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for causing pain and inflammation. 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione has also been shown to inhibit the growth of cancer cells and reduce the risk of colon cancer. In addition, 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione has been shown to reduce inflammation in the brain, which may be beneficial in the treatment of Alzheimer's disease. 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione has also been shown to reduce the risk of cardiovascular disease by reducing inflammation and improving endothelial function.
実験室実験の利点と制限
4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and has a well-established mechanism of action. Another advantage is that it is readily available and can be easily synthesized. However, one limitation is that it can be expensive to obtain, which may limit its use in some experiments. Another limitation is that it can have side effects, such as gastrointestinal bleeding, which may need to be taken into consideration when designing experiments.
将来の方向性
There are a number of future directions for research on 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione. One area of research is its potential use in the treatment of cancer. 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione has been shown to inhibit the growth of cancer cells and reduce the risk of colon cancer, and further research is needed to determine its potential use in other types of cancer. Another area of research is its potential use in the treatment of Alzheimer's disease. 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione has been shown to reduce inflammation in the brain, which may be beneficial in the treatment of Alzheimer's disease. Finally, further research is needed to determine the long-term effects of 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione use and its potential side effects.
科学的研究の応用
4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione has been extensively studied in the scientific community for its potential therapeutic applications. Some of the areas of research include its use in the treatment of cancer, Alzheimer's disease, and cardiovascular disease. 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione has been shown to inhibit the growth of cancer cells and reduce the risk of colon cancer. It has also been shown to reduce inflammation in the brain, which may be beneficial in the treatment of Alzheimer's disease. In addition, 4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione has been shown to reduce the risk of cardiovascular disease by reducing inflammation and improving endothelial function.
特性
IUPAC Name |
N-[2-(4-methoxybenzoyl)-1,3-dioxoinden-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO5/c1-10(21)20-14-5-3-4-13-15(14)19(24)16(18(13)23)17(22)11-6-8-12(25-2)9-7-11/h3-9,16H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVMOPLFDKWJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=C1C(=O)C(C2=O)C(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441904 | |
| Record name | N-[2-(4-Methoxybenzoyl)-1,3-dioxo-2,3-dihydro-1H-inden-4-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetylamino)-2-(4-methoxybenzoyl)indane-1,3-dione | |
CAS RN |
247149-95-7 | |
| Record name | N-[2-(4-Methoxybenzoyl)-1,3-dioxo-2,3-dihydro-1H-inden-4-yl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5'-O-[Bis(4-methoxyphenyl)phenylmethyl]-adenosine](/img/structure/B1600054.png)
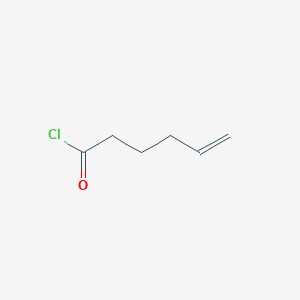
![2-[(Methylthio)(phenylthio)methylene]malononitrile](/img/structure/B1600057.png)
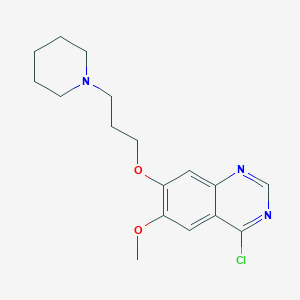
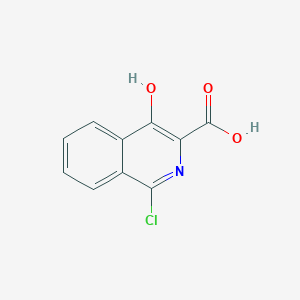
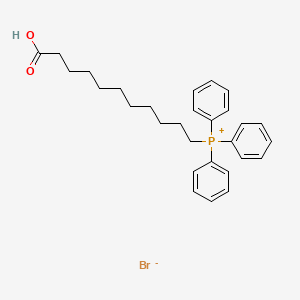

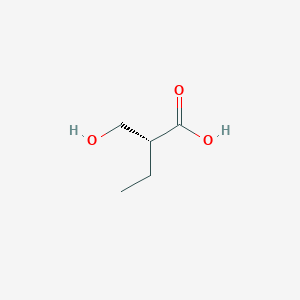
![1-Isopropyl-1H-benzo[d][1,2,3]triazole-5-carbonitrile](/img/structure/B1600065.png)
![1-(1H-Pyrrolo[2,3-b]pyridin-4-yl)piperidin-4-amine](/img/structure/B1600068.png)
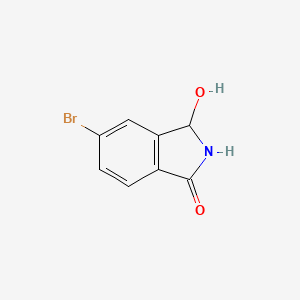
![4-[4-(Trifluoromethoxy)phenoxy]aniline](/img/structure/B1600071.png)

![Methyl 6-((4-bromo-2-chlorophenyl)amino)-7-fluoro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1600077.png)